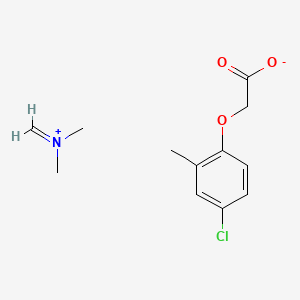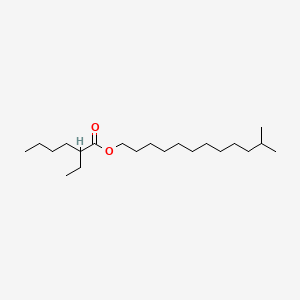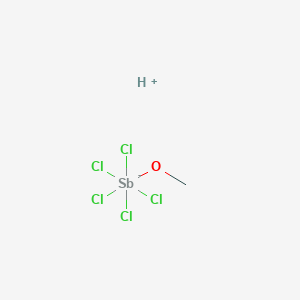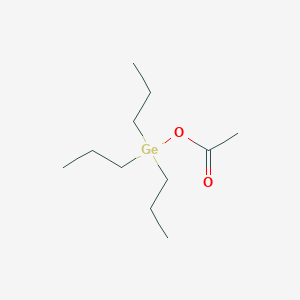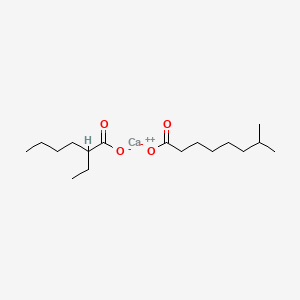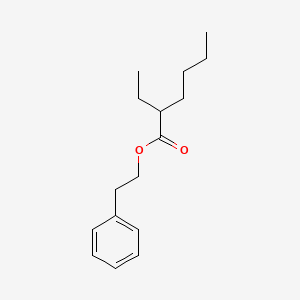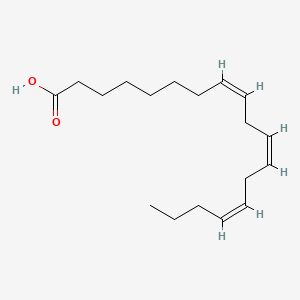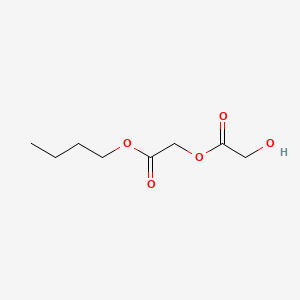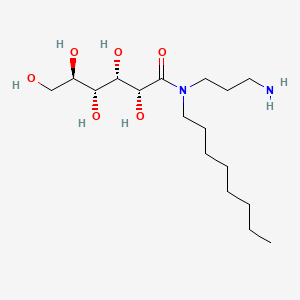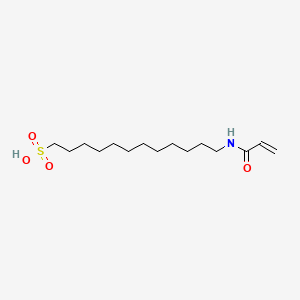
Cadmium(2+) (R)-12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium(2+) ®-12-hydroxyoctadecanoate is a coordination compound formed by the interaction of cadmium ions with ®-12-hydroxyoctadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium(2+) ®-12-hydroxyoctadecanoate typically involves the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with ®-12-hydroxyoctadecanoic acid in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CdCl2+2(R)-12-hydroxyoctadecanoic acid→Cadmium(2+) (R)-12-hydroxyoctadecanoate+2HCl
Industrial Production Methods
Industrial production of Cadmium(2+) ®-12-hydroxyoctadecanoate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated mixing systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cadmium(2+) ®-12-hydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ®-12-hydroxyoctadecanoate ligand can be oxidized to form a ketone or carboxylic acid.
Reduction: The cadmium ion can be reduced to metallic cadmium under certain conditions.
Substitution: The cadmium ion can be replaced by other metal ions in a ligand exchange reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents like ethylenediaminetetraacetic acid (EDTA).
Major Products
Oxidation: Formation of cadmium(2+) ®-12-oxooctadecanoate.
Reduction: Formation of metallic cadmium and ®-12-hydroxyoctadecanoic acid.
Substitution: Formation of new metal complexes with different metal ions.
Scientific Research Applications
Cadmium(2+) ®-12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-containing materials and catalysts.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as luminescence or conductivity.
Mechanism of Action
The mechanism of action of Cadmium(2+) ®-12-hydroxyoctadecanoate involves its interaction with biological molecules and cellular components. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This can lead to disruptions in cellular processes, such as oxidative stress, signal transduction, and gene expression. The hydroxyoctadecanoate ligand may also play a role in modulating the compound’s effects by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Cadmium(2+) ®-12-oxooctadecanoate
- Cadmium(2+) ®-12-hydroxyoctadecanoate
- Cadmium(2+) ®-12-hydroxyoctadecanoate
Uniqueness
Cadmium(2+) ®-12-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group in the ®-12-hydroxyoctadecanoate ligand, which can participate in hydrogen bonding and other interactions. This can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other cadmium complexes.
Properties
CAS No. |
38517-19-0 |
|---|---|
Molecular Formula |
C36H70CdO6 |
Molecular Weight |
711.4 g/mol |
IUPAC Name |
cadmium(2+);(12R)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/2C18H36O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2/t2*17-;/m11./s1 |
InChI Key |
GZAFZVLKVLWJJD-NCTGSHGJSA-L |
Isomeric SMILES |
CCCCCC[C@H](CCCCCCCCCCC(=O)[O-])O.CCCCCC[C@H](CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


